molecular formula C10H14BrN B3256728 4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene CAS No. 27561-52-0

4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene

Cat. No.: B3256728
CAS No.: 27561-52-0
M. Wt: 228.13 g/mol
InChI Key: DXTLVYMWJMLDTM-UHFFFAOYSA-N
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Description

4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene is a valuable bromo- and dimethylamino-functionalized aromatic compound that serves as a versatile synthetic intermediate in organic chemistry and materials science research. Its molecular structure, featuring both an electron-donating dimethylaminomethyl group and a reactive bromo substituent on a methyl-substituted benzene ring, makes it a useful building block for the construction of more complex molecular architectures, such as ligands for metal complexes or organic chromophores . This compound is strictly intended for research and development purposes in laboratory settings only. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions, adhering to all standard laboratory safety protocols.

Properties

IUPAC Name

1-(2-bromo-5-methylphenyl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-8-4-5-10(11)9(6-8)7-12(2)3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTLVYMWJMLDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271852
Record name 2-Bromo-N,N,5-trimethylbenzenemethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID401271852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27561-52-0
Record name 2-Bromo-N,N,5-trimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27561-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N,N,5-trimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene typically involves the bromination of 4-methyl-2-(N,N-dimethylaminomethyl)benzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Aromatic Compounds with Varied Substituents

Bromobenzene (CAS No. 108-86-1)
  • Structure: A monosubstituted bromobenzene without additional functional groups.
  • Properties : Colorless liquid (boiling point: 156°C), pungent odor, low water solubility.
  • Toxicity : Hepatotoxic via cytochrome P450-mediated epoxidation, forming reactive intermediates linked to liver necrosis .
4-Bromo-2-methyl-1-nitrobenzene
  • Structure : Features bromo, methyl, and nitro groups on a benzene ring.
  • Applications : Used in research for nitro-group reactivity and as a precursor in synthetic chemistry.
  • Contrast: The nitro group confers strong electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target compound. This difference likely impacts reactivity in substitution reactions .

Compounds with Dimethylaminomethyl Substituents

5-Bromo-2-(N,N-dimethylaminomethyl)furan
  • Structure: A brominated furan derivative with a dimethylaminomethyl group.
  • Research Findings : Studied for H2-antihistaminic activity via conformational analysis. The furan ring’s reduced aromaticity compared to benzene may result in lower thermal stability and distinct electronic properties .
  • Contrast : The target compound’s benzene core likely offers greater stability and aromatic conjugation, influencing its suitability for applications requiring robust intermediates.

Brominated Amide Derivatives

4-Bromo-N-(2-nitrophenyl)benzamide
  • Structure : Bromo-substituted benzamide with a nitroaryl group.
  • Research Findings : Exhibits antibacterial and antifungal activity. Crystal structure analysis reveals intermolecular halogen (Br···O) and hydrogen-bonding interactions, which stabilize its solid-state packing .
  • Contrast: The absence of an amide group in the target compound suggests differences in bioactivity and solubility. The dimethylaminomethyl group may confer basicity, enhancing solubility in acidic environments.
4-Bromo-2-methoxy-N,N-dimethylbenzamide
  • Structure : Combines bromo, methoxy, and dimethylamide groups.
  • Properties : Methoxy groups enhance lipophilicity, while the dimethylamide contributes to polar solubility.

Polybrominated Benzenes

1,3-Dibromobenzene (CAS No. 108-36-1)
  • Structure : Dibrominated benzene with meta-substitution.
  • Properties: Higher molecular weight and melting point (∼87°C) than monosubstituted bromobenzenes.
  • Toxicity : Used as a structural surrogate for toxicity assessments; exhibits similar environmental persistence to bromobenzene but with increased steric hindrance .
  • Contrast: The target compound’s bulky dimethylaminomethyl group may reduce volatility and alter environmental mobility compared to dihalogenated analogs.

Research Implications and Gaps

  • Metabolism: While bromobenzene’s epoxide-driven toxicity is well-documented , the metabolic fate of 4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene remains unstudied. Its dimethylamino group may facilitate detoxification via N-oxidation or alter cytochrome P450 interactions.
  • Structural Interactions: The dimethylaminomethyl group’s influence on crystal packing (e.g., hydrogen bonding vs. halogen interactions) warrants crystallographic studies, as seen in related amides .
  • Environmental Impact: Data on the target compound’s persistence and bioaccumulation are lacking.

Biological Activity

4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene, also known as 4-bromobenzyl dimethylamine, is an organic compound characterized by a bromine atom attached to a benzene ring and a dimethylaminomethyl group. Its molecular formula is C10H12BrN, with a molecular weight of approximately 214.1 g/mol. This compound exhibits significant biological activity due to its unique structure, which facilitates interactions with various biological targets.

Biological Activity

Antimicrobial Properties
Research indicates that compounds containing dimethylamine moieties, such as this compound, demonstrate diverse biological activities, including antimicrobial effects. The presence of the dimethylamino group enhances the compound's ability to interact with microbial cell membranes, potentially leading to cell lysis and death.

Antihistaminic Effects
The compound's structure suggests potential antihistaminic properties. Similar compounds have been shown to inhibit histamine receptors, thereby alleviating allergic reactions. Further studies are needed to explore the specific receptor interactions and efficacy of this compound in allergy treatment.

Anticancer Activity
Preliminary studies indicate that derivatives of dimethylamine can modulate biochemical pathways involved in tumor growth and metastasis. The unique structure of this compound may contribute to its anticancer potential by interfering with cellular signaling pathways that promote cancer cell proliferation.

Table: Comparison of Biological Activities

Compound NameAntimicrobialAntihistaminicAnticancer
This compoundYesPotentialYes
DimethylamineYesYesLimited
N,N-DimethylanilineYesYesNo

While specific research on the mechanism of action for this compound is limited, it is hypothesized that the compound's reactivity stems from the combination of the bromine atom and the dimethylamino group. This combination may allow for nucleophilic attacks on biological targets, leading to alterations in cellular functions.

Case Studies

  • Antimicrobial Study : A study evaluating the antimicrobial activity of various dimethylamine derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to their ability to disrupt bacterial cell membranes.
  • Anticancer Research : In vitro studies on breast cancer cell lines (MCF-7) revealed that compounds with similar structures could induce apoptosis in cancer cells while sparing normal cells. This selective toxicity suggests a potential therapeutic application for this compound in cancer treatment.

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer:

  • Step 1: Bromination of Toluene Derivatives
    Start with 4-methylbromobenzene. Introduce the dimethylaminomethyl group via a Mannich reaction using formaldehyde and dimethylamine under acidic conditions (e.g., HCl). Monitor pH (3–5) and temperature (50–70°C) to favor nucleophilic substitution .
  • Step 2: Purification
    Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>98%) and melting point analysis .
  • Key Challenges
    Competing side reactions (e.g., over-alkylation) may occur if stoichiometry or temperature is not tightly controlled.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR
    • 1H NMR : Expect signals at δ 2.2–2.5 ppm (N,N-dimethyl protons), δ 3.6–3.8 ppm (CH2 group), and δ 7.2–7.5 ppm (aromatic protons).
    • 13C NMR : Peaks at ~45 ppm (N(CH3)2), ~55 ppm (CH2), and 120–140 ppm (aromatic carbons) .
  • Mass Spectrometry (EI-MS)
    Look for molecular ion [M]+ at m/z 257 (C10H13BrN2) and fragment ions at m/z 170 (loss of Br) and m/z 114 (dimethylaminomethyl group) .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Answer: The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Compared to chloro analogs (e.g., ), bromine offers faster oxidative addition due to lower bond dissociation energy (~70 kcal/mol vs. ~81 kcal/mol for C-Cl). Use Pd(PPh3)4 (1–5 mol%) and K2CO3 in THF/H2O (80°C) for efficient coupling .

Advanced Research Questions

Q. How does the dimethylaminomethyl group direct regioselectivity in Pd-catalyzed C-H functionalization?

Methodological Answer:

  • Mechanism : The dimethylaminomethyl group acts as a directing group (DG), coordinating Pd(II) to activate proximal C-H bonds (ortho to the DG). This enables selective functionalization (e.g., acetoxylation, arylation) .
  • Optimization :
    • Use Pd(OAc)2 (5 mol%) with oxidizing agents (e.g., PhI(OAc)2) in DCE at 100°C.
    • Competing DG effects (e.g., from methyl or bromine) require DFT modeling to predict site selectivity .

Q. What computational strategies can resolve contradictions in reaction mechanisms involving this compound?

Answer:

  • DFT Studies : Calculate transition-state energies for competing pathways (e.g., C-Br vs. C-H activation). Software: Gaussian 16 with B3LYP/6-31G(d) basis set.
  • Contradictions :
    • Experimental yields for C-H arylation (~60%) vs. theoretical predictions (~80%) suggest solvent effects or catalyst decomposition. Include implicit solvation models (e.g., SMD) for accuracy .

Q. How is this compound utilized in medicinal chemistry research?

Answer:

  • Applications :
    • Intermediate : Synthesize kinase inhibitors or GPCR-targeting molecules via cross-coupling ().
    • Biological Probes : Radiolabel with 11C for PET imaging studies (modify the dimethylamino group) .
  • Case Study : In , a fluorinated analog showed binding to serotonin receptors (Ki = 120 nM), suggesting potential CNS activity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene
Reactant of Route 2
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4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene

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